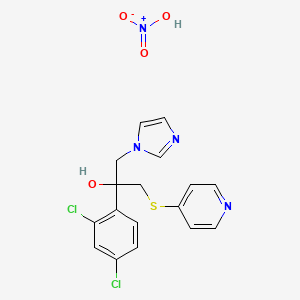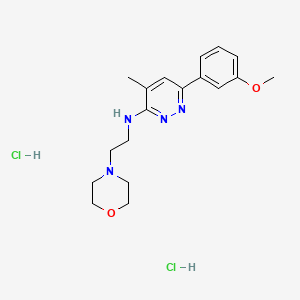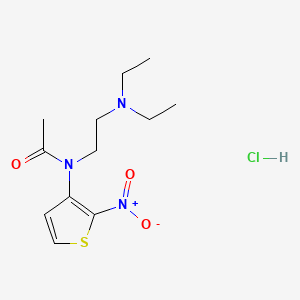
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a diethylaminoethyl group and a nitrothienyl group attached to the acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylamine under controlled conditions.
Attachment of the Nitrothienyl Group: This can be done through a nitration reaction followed by a coupling reaction with a thienyl derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-
- Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-4-thienyl)-
Uniqueness
- Structural Differences : The presence of different substituents on the thienyl ring or variations in the alkylamino group.
- Chemical Properties : Differences in reactivity, solubility, and stability.
- Applications : Unique applications in specific research areas due to distinct chemical properties.
Propriétés
Numéro CAS |
122777-80-4 |
|---|---|
Formule moléculaire |
C12H20ClN3O3S |
Poids moléculaire |
321.82 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O3S.ClH/c1-4-13(5-2)7-8-14(10(3)16)11-6-9-19-12(11)15(17)18;/h6,9H,4-5,7-8H2,1-3H3;1H |
Clé InChI |
USLOZAFBWFIVRU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


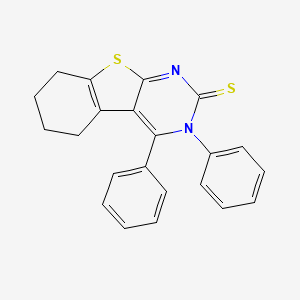
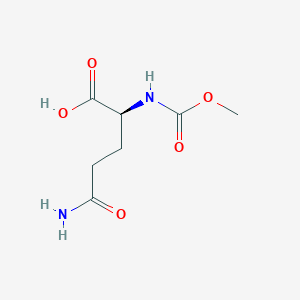
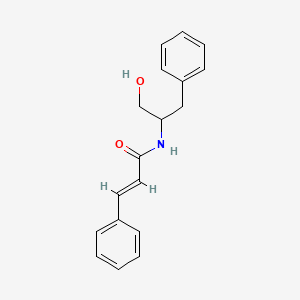
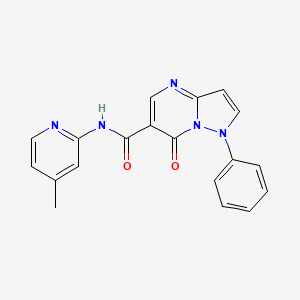


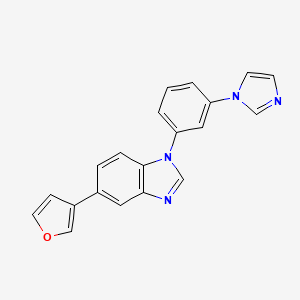
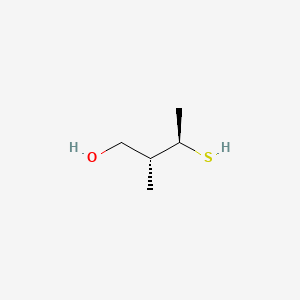
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)


